DS-1205 -

DS-1205

Catalog Number: EVT-266552
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DS-1205, also known as DS-1205b, is a selective and potent AXL kinase inhibitor with IC50 of 1.3 nM. DS-1205 potently inhibited the hGAS6-induced migration in vitro with EC50 of 2.7 nM. DS-1205b monotherapy exerted significant antitumor activity in an NIH3T3-AXL allograft model. In an HCC827 xenograft model, combination treatment with DS-1205b and osimertinib significantly delayed on the onset of tumor resistance compared to osimertinib alone in a manner proportional to DS-1205b does. DS-1205b also showed a similar resistance delay effect with erlotinib combination in the same xenograft model.
Source and Classification

DS-1205b is classified as a small molecule inhibitor, specifically targeting the AXL receptor tyrosine kinase. AXL plays a crucial role in tumor progression, metastasis, and resistance to therapies, making it a valuable target for cancer treatment. The compound's development is part of a broader trend in oncology, focusing on inhibitors that can selectively target specific pathways involved in cancer cell survival and proliferation.

Synthesis Analysis

Methods and Technical Details

The synthesis of DS-1205b involves several key steps that ensure the formation of the desired chemical structure with high purity. Although specific synthetic routes are proprietary, the general methodology includes:

  1. Initial Compound Formation: The synthesis begins with the formation of a precursor molecule that is modified through various chemical reactions.
  2. Purification: After synthesis, the crude product undergoes purification processes such as column chromatography to isolate DS-1205b from by-products.
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of DS-1205b has been elucidated through various spectroscopic methods. The compound exhibits a unique arrangement of functional groups that confer its specificity for AXL inhibition. Key structural features include:

  • Core Structure: The backbone consists of aromatic rings that enhance binding affinity to the AXL kinase domain.
  • Functional Groups: Specific substituents are strategically placed to optimize interactions with the target enzyme.

The precise molecular formula and weight have been determined through mass spectrometry, confirming the expected values based on its synthetic route .

Chemical Reactions Analysis

Reactions and Technical Details

DS-1205b's activity as an AXL inhibitor involves several biochemical interactions:

  1. Binding Mechanism: The compound binds to the ATP-binding site of AXL, preventing phosphorylation and subsequent activation of downstream signaling pathways.
  2. Selectivity: In assays involving over 160 kinases, DS-1205b demonstrated minimal off-target effects, with significant inhibition only observed at much higher concentrations for kinases such as MET and TRKA .

These characteristics highlight DS-1205b's potential as a targeted therapy with reduced side effects compared to broader-spectrum kinase inhibitors.

Mechanism of Action

Process and Data

The mechanism by which DS-1205b exerts its anti-tumor effects primarily revolves around its ability to inhibit AXL-mediated signaling pathways:

  1. Inhibition of Cell Migration: Preclinical studies indicate that DS-1205b significantly suppresses hGas6-dependent cell migration, which is critical in cancer metastasis .
  2. Impact on Tumor Growth: In vitro studies have shown that treatment with DS-1205b leads to reduced phosphorylation of AXL and downstream targets such as AKT, indicating effective blockade of pro-tumorigenic signaling pathways .

These actions culminate in decreased tumor growth and enhanced sensitivity to other therapeutic agents.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DS-1205b exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is essential for its bioavailability; it is typically dissolved in dimethyl sulfoxide for experimental applications.
  • Stability: Stability studies indicate that DS-1205b maintains its integrity under physiological conditions, which is critical for therapeutic use.

Quantitative analyses reveal relevant data regarding melting point, boiling point, and solubility constants that inform formulation strategies for clinical applications .

Applications

Scientific Uses

DS-1205b holds promise not only as a therapeutic agent but also as a research tool in oncology:

  1. Clinical Trials: Currently undergoing evaluation in clinical trials targeting NSCLC and other cancers characterized by AXL overexpression, DS-1205b aims to establish efficacy and safety profiles in patients .
  2. Research Applications: Beyond clinical use, it serves as a valuable reagent for studying AXL signaling pathways in various biological contexts, contributing to our understanding of cancer biology.
Mechanism of Action and Molecular Targets

AXL Kinase Inhibition: Structural and Functional Basis

DS-1205 (also designated DS-1205b in its free base form) is a highly selective small-molecule inhibitor targeting the receptor tyrosine kinase AXL. The compound exhibits sub-nanomolar inhibitory potency, with a reported IC₅₀ of 1.3 nM against AXL kinase in biochemical assays [1] [8]. Structurally, DS-1205 features a unique heterocyclic scaffold that enables precise interaction with the AXL kinase domain. The compound binds competitively to the ATP-binding pocket within the kinase's catalytic cleft, stabilizing the kinase in an inactive conformation. This binding prevents ATP access and subsequent tyrosine phosphorylation, thereby halting receptor activation [1].

AXL's extracellular region contains two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) repeats, which mediate interactions with its ligand Growth Arrest-Specific 6 (GAS6). Upon GAS6 binding, AXL undergoes dimerization and autophosphorylation of intracellular tyrosine residues, initiating downstream signaling cascades [2]. DS-1205 specifically targets the intracellular tyrosine kinase domain, disrupting this activation mechanism. Structural analyses confirm that DS-1205's binding induces conformational changes that sterically hinder phosphorylation at key tyrosine residues (e.g., Tyr779 and Tyr821), critical for downstream adaptor protein recruitment [1] [6].

Table 1: Kinase Selectivity Profile of DS-1205

Kinase TargetIC₅₀ (nM)Selectivity Ratio (vs. AXL)
AXL1.31.0
MER6348.5
MET10480.0
TRKA407313.1
FLT3>1000>769.2
EGFR>1000>769.2

Data derived from biochemical kinase profiling across 161 kinases [1] [8].

Downstream Signaling Pathways Modulated by DS-1205

AXL inhibition by DS-1205 profoundly impacts oncogenic signaling networks essential for tumor survival and metastasis. In AXL-overexpressing NIH3T3 cells, DS-1205 treatment (≥10 nM) completely abolished GAS6-induced AXL phosphorylation (pAXL) and significantly reduced phosphorylation of AKT (Ser473), a critical node in the PI3K/AKT survival pathway [1]. This suppression correlates with impaired cellular functions: DS-1205 inhibited GAS6-induced cell migration with an EC₅₀ of 2.7 nM—48-fold more potent than the reference inhibitor Bemcentinib (EC₅₀ = 132.3 nM) [1].

In vivo, DS-1205 monotherapy (6.3–50 mg/kg) induced significant tumor regression (54–86%) in NIH3T3-AXL xenograft models. Mechanistically, this antitumor effect was linked to suppressed pAXL and pAKT levels in tumor tissues, confirming pathway modulation [1]. Beyond PI3K/AKT, DS-1205 also influences the MAPK/ERK cascade and NF-κB-mediated transcriptional activity. In EGFR-mutant non-small cell lung cancer (NSCLC) models, DS-1205 combined with osimertinib suppressed reactivation of these pathways, which commonly drive resistance to EGFR tyrosine kinase inhibitors (TKIs) [1] [4].

Table 2: Functional Consequences of AXL Inhibition by DS-1205

Cellular ProcessEffect of DS-1205Experimental Model
AXL PhosphorylationComplete inhibition at ≥10 nMNIH3T3-AXL cells
AKT PhosphorylationDose-dependent reductionNIH3T3-AXL cells
Cell MigrationEC₅₀ = 2.7 nMNIH3T3-AXL migration assay
Tumor Growth39–94% inhibition at 3.1–50 mg/kgNIH3T3-AXL xenografts
EGFR TKI ResistanceDelayed onset in combination therapyHCC827 NSCLC xenografts

Selectivity Profiling Against TAM Family Receptors (TYRO3, AXL, MER)

The TAM receptor family comprises three members: TYRO3, AXL, and MER. While structurally homologous, they exhibit distinct physiological and pathological roles. DS-1205 demonstrates exceptional selectivity for AXL over its TAM counterparts. In kinase assays, DS-1205 inhibited AXL with 48-fold greater potency than MER (IC₅₀ = 63 nM) and showed negligible activity against TYRO3 (IC₅₀ > 1000 nM) [1] [8]. This selectivity is clinically significant because MER inhibition is associated with retinal toxicity due to impaired phagocytosis of photoreceptor outer segments [3]. Unlike pan-TAM inhibitors (e.g., RXDX-106) or MER-sparing inhibitors (e.g., Bemcentinib), DS-1205's selectivity profile minimizes off-target toxicities while maintaining potent AXL blockade [3] [6].

The molecular basis for this selectivity lies in DS-1205's interaction with the AXL-specific hinge region and hydrophobic back pocket. Structural comparisons reveal divergent amino acid residues in the ATP-binding pockets of AXL versus MER. DS-1205 exploits these differences through its uracil-hexahydroquinoline core, which forms hydrogen bonds unique to AXL's Gly621 and Met623 residues—residues replaced by bulkier amino acids in MER and TYRO3 [3] [6]. This discriminatory binding underscores DS-1205's potential as a targeted therapeutic with reduced risk of compensatory TAM receptor activation.

Cross-Talk Between AXL and EGFR Signaling Networks

AXL-mediated resistance to EGFR TKIs represents a major clinical challenge in NSCLC. DS-1205 reverses this resistance through dual pathway blockade. In erlotinib-resistant HCC827 NSCLC cells, prolonged EGFR TKI exposure upregulated AXL expression. Combining DS-1205 with erlotinib or osimertinib synergistically suppressed phosphorylation of both EGFR and AXL downstream effectors (e.g., AKT and ERK) [1]. This combination therapy effectively delayed resistance onset in HCC827 xenografts: tumors treated with erlotinib monotherapy developed resistance within 4 weeks, whereas DS-1205/erlotinib combinations maintained tumor suppression for >8 weeks [1] [4].

The mechanistic basis involves AXL-dependent bypass signaling. Upon chronic EGFR inhibition, cancer cells undergo epithelial-mesenchymal transition (EMT), characterized by AXL overexpression. AXL then activates parallel survival pathways (e.g., PI3K/AKT) and transcriptionally regulates MYC-driven purine metabolism, fostering a resistant phenotype [2] [4]. DS-1205 disrupts this adaptation by:

  • Preventing EMT transition via inhibition of AXL-mediated SNAIL/SLUG activation.
  • Restoring pro-apoptotic signaling through Bim upregulation and MCL-1/BCL-2 downregulation.
  • Sensitizing cells to immune clearance by modulating tumor-associated macrophage functions [2] [9].

These preclinical findings underpin ongoing clinical trials evaluating DS-1205c (sulfate hydrate form) combined with osimertinib or gefitinib in EGFR-mutant NSCLC (NCT03255083, NCT03599518) [1] [4].

Properties

Product Name

DS-1205

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

DS-1205; DS 1205; DS1205; DS-1205b; DS 1205b; DS1205b;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.